molecular formula C7H7ClN2O3 B1596199 5-Chloro-2-methoxy-4-nitroaniline CAS No. 6259-08-1

5-Chloro-2-methoxy-4-nitroaniline

Cat. No. B1596199
CAS RN: 6259-08-1
M. Wt: 202.59 g/mol
InChI Key: POKAEVPBUOLQIY-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O3 . It has a molecular weight of 202.59 g/mol . The compound is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and a chlorine atom attached to an aniline (phenylamine) ring .


Synthesis Analysis

The synthesis of 5-Chloro-2-methoxy-4-nitroaniline can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxy-4-nitroaniline consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitro group . The InChI code for the compound is 1S/C7H7ClN2O3/c1-13-7-3-6 (10 (11)12)5 (9)2-4 (7)8/h2-3H,9H2,1H3 .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-4-nitroaniline has a molecular weight of 202.59 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 81.1 Ų .

Scientific Research Applications

Photometric Reagent in Pharmaceutical Analysis

“5-Chloro-2-methoxy-4-nitroaniline” may be used as a photometric reagent for the determination of certain pharmaceutical compounds. Similar to its analog “2-Methoxy-4-nitroaniline”, it could be involved in the quantitative analysis of drugs like ethinylestradiol, which is used in oral contraceptives .

Synthesis of Dyes and Pigments

This compound can serve as an intermediate in the synthesis of various dyes and pigments. Its structural similarity to “4-Methoxy-2-nitroaniline” suggests potential applications in creating colorants for textiles and inks .

Molluscicidal Agent

Given the biological activity of related nitroaniline derivatives, “5-Chloro-2-methoxy-4-nitroaniline” might act as a molluscicidal agent, potentially useful in controlling snail populations that are vectors for diseases like schistosomiasis .

Hemolytic Anemia Studies

Analogous compounds have been used in studies related to hemolytic anemia. Therefore, this chemical might play a role in medical research investigating the breakdown of red blood cells .

Nonlinear Optic (NLO) Materials

The compound could be researched for its nonlinear optical properties, which are valuable in various technological applications such as holographic imaging, integrated optics, and optical communication. This is based on studies conducted on similar organic aromatic nitroaniline crystals .

Synthesis of Photorefractive Polymers

“5-Chloro-2-methoxy-4-nitroaniline” may be utilized in the synthesis of photorefractive polymers. These polymers have applications as novel chromophores in analytical studies and are important in the development of new materials for optical data storage and processing .

Safety and Hazards

5-Chloro-2-methoxy-4-nitroaniline is a hazardous chemical. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

5-Chloro-2-methoxy-4-nitroaniline is a chemical compound that has been used in various applications, including the synthesis of other compounds . It’s important to note that the compound’s targets can vary depending on its application and the specific context in which it is used.

Mode of Action

It is known that nitroaniline compounds can undergo various chemical reactions, including formylation, nitration, and hydrolysis . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.

Biochemical Pathways

It’s known that nitroaniline compounds can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can potentially affect various biochemical pathways, depending on the specific context and conditions.

Result of Action

It’s known that the compound can be used in the synthesis of other compounds, suggesting that it can influence molecular and cellular processes through its role as a precursor in these reactions .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-methoxy-4-nitroaniline can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific context in which it is used, including the presence of other compounds and the specific conditions of the environment.

properties

IUPAC Name

5-chloro-2-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKAEVPBUOLQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211624
Record name 5-Chloro-4-nitro-o-anisidine
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Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Chloro-2-methoxy-4-nitroaniline

CAS RN

6259-08-1
Record name 5-Chloro-2-methoxy-4-nitrobenzenamine
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Record name 5-Chloro-4-nitro-o-anisidine
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Record name 5-chloro-4-nitro-o-anisidine
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Record name 5-Chloro-2-methoxy-4-nitrobenzenamine
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Synthesis routes and methods

Procedure details

0.5 mol (99.5 g) of 2-acetamido-4-chloro-5-nitroanisole and 125 ml of a solution of potassium hydroxide (140 g of KOH/100 ml of water) are introduced into a 500 ml flask; the mixture is brought to between 100° and 110° C. for one hour and three quarters; the product is dried without heating and washed with water.
Quantity
99.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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